7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-methylphenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-3-2-4-12(9-11)13-10-23-15-14(13)19-17(20-16(15)22)21-7-5-18-6-8-21/h2-4,9-10,18H,5-8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFRAHQOFKWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[3,2-d]pyrimidine core structure, which is then further functionalized to introduce the piperazine and 3-methylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a thieno[3,2-d]pyrimidine core, which includes a piperazine ring and a methylphenyl substituent. The synthesis of this compound typically involves multi-step reactions starting from substituted thiophene derivatives. Although specific synthetic methods for this compound are not extensively documented, general approaches for similar thieno[3,2-d]pyrimidin-4(3H)-ones are available in the literature.
Oncology
Research indicates that thieno[3,2-d]pyrimidine derivatives, including 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, exhibit significant anti-cancer properties. The mechanism of action may involve the inhibition of specific protein kinases associated with cancer cell proliferation and survival. For instance, studies have shown that related compounds can inhibit the activity of protein kinases, which are crucial in signaling pathways that regulate cell growth and division .
Diabetes Management
Additionally, there is emerging evidence suggesting that this compound could play a role in diabetes management. Its structural properties may allow it to interact with targets involved in glucose metabolism and insulin signaling pathways. The potential for these compounds to modulate metabolic processes makes them candidates for further investigation in diabetes-related pharmacotherapy.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Oncology | Inhibition of protein kinases | Reduced tumor growth and proliferation |
| Diabetes Management | Modulation of glucose metabolism | Improved insulin sensitivity and glycemic control |
Case Studies
- Inhibition of Protein Kinases : A study published in 2012 highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives in inhibiting specific protein kinases involved in cancer pathways. The compound was shown to reduce cell viability in various cancer cell lines through targeted kinase inhibition .
- Metabolic Effects : A recent investigation into related compounds demonstrated their ability to enhance insulin sensitivity in animal models. The study indicated that these compounds could potentially lower blood glucose levels by improving cellular responses to insulin signaling pathways.
Mechanism of Action
The mechanism of action of 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Bulky Substituents : The 4-cyclohexylpiperazinyl group (entry 2) may reduce solubility but improve metabolic stability .
- Piperazine Modifications : Substituting piperazine with aromatic (e.g., 4-phenylpiperazinyl in entry 5) or halogenated groups (e.g., 2-chlorophenyl in entry 4) alters receptor selectivity and pharmacokinetics .
Biological Activity
The compound 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 282.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Research indicates that thieno[3,2-d]pyrimidine derivatives, including 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, exhibit inhibitory activity against various protein kinases. This inhibition is crucial for regulating cell proliferation and survival pathways, making these compounds potential candidates for cancer therapy.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown activity against the A431 vulvar epidermal carcinoma cell line by significantly reducing cell proliferation and inducing apoptosis. The compound's mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and metastasis .
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological properties. Compounds containing piperazine rings have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one may exhibit anxiolytic and antidepressant-like effects in animal models .
Antimicrobial Activity
In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have shown antimicrobial activity against various pathogens. Studies have indicated that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one in a xenograft model of human cancer. The results showed a significant reduction in tumor volume compared to control groups, highlighting the compound's potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving rodent models, the compound was administered at varying doses. Behavioral tests indicated a dose-dependent reduction in anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
